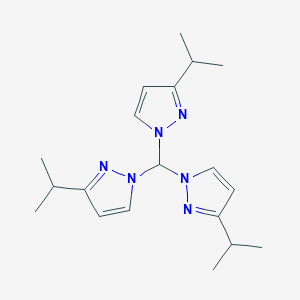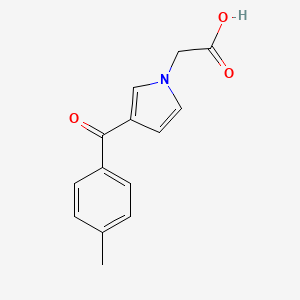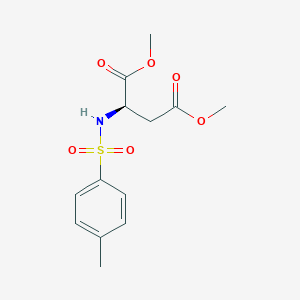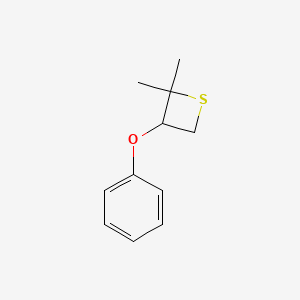![molecular formula C14H15BrO2S B12585795 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene CAS No. 643028-53-9](/img/structure/B12585795.png)
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and two methyl groups attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene can be achieved through a multi-step process involving the functionalization of a thiophene ring. One common approach involves the bromination of 2,4-dimethylthiophene followed by the introduction of the methoxymethoxy group and the phenyl ring. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron(III) bromide. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of new thiophene derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Used in the study of thiophene-based compounds and their interactions with biological systems.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest for the development of semiconductors. In medicinal chemistry, its interactions with biological targets, such as enzymes or receptors, are studied to understand its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-iodobenzoic acid
Uniqueness
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific electronic and steric properties that make it suitable for various applications in organic synthesis, materials science, and medicinal chemistry. The presence of the methoxymethoxy group also provides additional reactivity and potential for further functionalization.
Eigenschaften
CAS-Nummer |
643028-53-9 |
|---|---|
Molekularformel |
C14H15BrO2S |
Molekulargewicht |
327.24 g/mol |
IUPAC-Name |
4-bromo-2-[3-(methoxymethoxy)phenyl]-3,5-dimethylthiophene |
InChI |
InChI=1S/C14H15BrO2S/c1-9-13(15)10(2)18-14(9)11-5-4-6-12(7-11)17-8-16-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SHUDQROMJNUOPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)C)C2=CC(=CC=C2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)





![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)


![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)

